1-[4-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carbonyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one
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Overview
Description
1-[4-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carbonyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one is a complex organic compound featuring a unique combination of thiazole, piperidine, and pyrazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carbonyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperidine and pyrazinone groups. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Piperidine Derivative Synthesis: The piperidine ring is often synthesized via the reductive amination of a suitable ketone with an amine.
Coupling Reactions: The thiazole and piperidine derivatives are then coupled using reagents such as carbodiimides to form the desired intermediate.
Final Cyclization: The intermediate undergoes cyclization to form the pyrazinone ring, completing the synthesis of the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carbonyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-[4-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carbonyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carbonyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
- **1-[4-Methyl-2
Properties
IUPAC Name |
1-[4-methyl-2-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carbonyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-3-17(27)24-8-5-13(6-9-24)19-22-12(2)18(29-19)20(28)25-11-16(26)23-14-10-21-7-4-15(14)25/h3-4,7,10,13H,1,5-6,8-9,11H2,2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQHFVNOBRLDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCN(CC2)C(=O)C=C)C(=O)N3CC(=O)NC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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